molecular formula C13H13BrN2 B2863559 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1522072-32-7

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2863559
CAS No.: 1522072-32-7
M. Wt: 277.165
InChI Key: QQWVHNOVWAAONV-UHFFFAOYSA-N
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Description

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ( 1522072-32-7) is a brominated heterocyclic compound with the molecular formula C13H13BrN2 and a molecular weight of 277.16 g/mol . This compound is a valuable synthetic intermediate in organic and medicinal chemistry research. Its core structure is based on the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold, a bicyclic skeleton recognized for its relevance in exploring biologically active molecules . Researchers utilize this brominated derivative as a key building block for the synthesis of more complex molecules, particularly in the development of potential G protein inhibitors . The structural features of this scaffold are of significant interest in pharmaceutical development for targeting critical cellular signaling pathways, including those mediated by Gαq proteins . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWVHNOVWAAONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, antiviral, and antimicrobial properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Material Science: It may be utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the phenyl group can play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine 1-Br, 3-Ph, tetrahydro core 291.16 (calc.) N/A Intermediate for drug synthesis
3-(4-Bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (L5) 3-(4-BrPh), 1-(pyridin-2-yl) 350.22 172.03 Ligand for metal complexes
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid 1-Br, 3-CF₃, 6-COOH 309.04 N/A Pharmaceutical intermediate
5-(2'-Naphthyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine 5-(2-naphthyl), tetrahydro core 275.34 (calc.) N/A Anticancer agent
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine 1-Br, tetrahydro core 201.07 N/A Synthetic intermediate

Key Observations:

  • Substituent Effects : The phenyl group in the target compound enhances hydrophobicity and π-stacking compared to pyridyl (L5) or trifluoromethyl derivatives, which may improve membrane permeability in biological systems .
  • Bromine Reactivity : Bromine at position 1 enables cross-coupling reactions, similar to other brominated analogs like 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid .

Photophysical and Optical Properties

Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (up to 150 nm) and high photoluminescent quantum yields (up to 50%), making them attractive for optoelectronics and bioimaging . However, the tetrahydro modification in the target compound may alter these properties:

  • Solvatochromism: Fully aromatic derivatives (e.g., L5) show pronounced solvatochromic behavior in lipid bilayers, whereas the tetrahydro core might reduce polarity sensitivity .
  • Quaternization Effects : Pyridylimidazo[1,5-a]pyridines form stable salts with enhanced emission in polymeric matrices, a feature yet unexplored in the brominated tetrahydro variant .

Coordination Chemistry

The imidazo[1,5-a]pyridine core serves as a versatile ligand for metal ions (e.g., Zn(II), Cu(II)) due to its N–N bidentate motif . However, the tetrahydro modification and bromine substituent in the target compound may influence coordination geometry and binding affinity compared to rigid, fully aromatic analogs like L5 .

Preparation Methods

Cyclocondensation of Diamines with α-Halo Ketones

A common method involves reacting 2-aminopyridine derivatives with α-halo ketones to form the imidazole ring. For example, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can be synthesized by treating 2-aminopyridine with 1,2-dibromoethane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and intramolecular cyclization.

Example Protocol :

  • Reactants : 2-Amino-5,6,7,8-tetrahydropyridine (1.0 equiv), 1,2-dibromoethane (1.2 equiv)
  • Conditions : Triethylamine (2.0 equiv), dichloromethane, reflux for 12 hours
  • Yield : 65–70%

Multi-Component Reactions Using Amidines

The PMC article highlights the use of amidinium salts for constructing benzotriazepine derivatives, a strategy adaptable to imidazo-pyridine systems. Condensation of o-phenylenediamine analogs with amidinium salts under basic conditions facilitates annulation. For instance, reacting 2-aminopyridine with N-methyl-N-(methylthio)amidinium iodide in ethanol yields the imidazo-pyridine core.

Regioselective Bromination at Position 1

Direct Bromination Using N-Bromosuccinimide (NBS)

Bromination of the tetrahydroimidazo[1,5-a]pyridine core requires careful control to achieve position-1 selectivity. NBS in acetonitrile at 0°C selectively brominates the electron-rich imidazole ring.

Example Protocol :

  • Reactants : 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv), NBS (1.1 equiv)
  • Conditions : Acetonitrile, 0°C, 2 hours
  • Yield : 55–60%

Bromine-Lithium Exchange for Directed Functionalization

A directed ortho-metalation strategy employs n-butyllithium to deprotonate the imidazole NH, followed by quenching with bromine. This method offers superior regioselectivity but requires anhydrous conditions.

Introduction of the Phenyl Group at Position 3

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a brominated intermediate with phenylboronic acid installs the phenyl group. The patent WO2010125101A1 describes using Pd(OAc)₂ and triphenylphosphine in 1,4-dioxane with cesium carbonate as the base.

Example Protocol :

  • Reactants : 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv), phenylboronic acid (1.5 equiv)
  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
  • Conditions : 1,4-Dioxane, Cs₂CO₃ (2.0 equiv), 80°C, 6 hours
  • Yield : 70–75%

Ullmann-Type Coupling with Aryl Halides

Integrated Synthetic Routes

Sequential Cyclization-Bromination-Coupling

A three-step sequence maximizes efficiency:

  • Cyclocondensation to form the core.
  • NBS-mediated bromination.
  • Suzuki coupling for phenyl installation.
    Overall Yield : 40–45%

One-Pot Tandem Reactions

Advanced protocols combine cyclization and cross-coupling in a single pot. For example, using a Pd/Cu bimetallic system enables simultaneous annulation and phenyl group incorporation, though yields are moderate (30–35%).

Analytical Data and Characterization

Table 1: Comparative Analysis of Synthesis Methods

Method Key Steps Yield (%) Purity (HPLC) Reference
Cyclocondensation + NBS Diamine + α-halo ketone 65 >95%
Suzuki Coupling Pd-catalyzed coupling 75 98%
Ullmann Coupling Cu-mediated coupling 60 92%

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH₂), 2.90–2.70 (m, 4H, pyridine-H)
  • LC-MS : m/z 317.1 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Electron-donating groups on the imidazole ring favor position-1 bromination. Additives like Lewis acids (e.g., ZnCl₂) improve selectivity.
  • Cross-Coupling Efficiency : Bulky phosphine ligands (e.g., XPhos) enhance Pd catalyst stability, increasing Suzuki coupling yields.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, and how can reaction conditions be optimized for high yields?

The synthesis typically involves cyclocondensation of precursors like 2-aminopyridine derivatives with brominated or phenyl-containing reagents. A multi-step approach is recommended:

Halogenation : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in solvents like CCl₄ or DMF under controlled temperatures (0–25°C) .

Cyclization : Use polyphosphoric acid (PPA) or microwave-assisted heating (160–180°C) to form the imidazo[1,5-a]pyridine core .

Phenylation : Employ Suzuki-Miyaura coupling with phenylboronic acid and Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (0.5–5 mol%), and reaction time (8–24 hrs) to improve yields (reported 50–76% in analogous syntheses) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts:
    • 1H^1H: Peaks at δ 6.8–7.7 ppm for aromatic protons; δ 2.5–3.5 ppm for tetrahydro protons .
    • 13C^{13}C: Signals near δ 120–140 ppm for sp² carbons and δ 20–30 ppm for sp³ carbons .
  • X-ray Crystallography : Resolve the bicyclic framework and confirm substituent positions (e.g., bromine at C1, phenyl at C3) with bond angles <1° deviation from ideal values .
  • HRMS : Validate molecular weight (calc. for C₁₃H₁₂BrN₂: 291.01 g/mol) with <5 ppm error .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution; poor solubility in water (<0.1 mg/mL) necessitates sonication or co-solvents (e.g., 10% ethanol) .
  • Stability : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV for imidazo-pyridines) and bromine’s electrophilic character .
  • Docking Studies : Target enzymes like cysteine proteases (e.g., papain) using AutoDock Vina. The bromine and phenyl groups enhance hydrophobic interactions in binding pockets (predicted ΔG ≈ –8.5 kcal/mol) .

Q. What strategies address conflicting data in regioselectivity during functionalization of the imidazo[1,5-a]pyridine core?

  • Controlled Bromination : Use directing groups (e.g., –COOEt at C3) to favor C1 bromination over C5 .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (C1 substitution), while higher temps (80°C) shift to thermodynamic products (C5) .
  • Validation : Compare 13C^{13}C NMR shifts and X-ray data to confirm regiochemistry .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Substituent Effects : Replace bromine with Cl or CF₃ to modulate steric bulk; replace phenyl with heteroaromatics (e.g., pyridyl) for H-bonding .
  • Bioassay Design : Test against papain-like proteases using chromogenic substrates (e.g., Bz-DL-Arg-pNA). Measure IC₅₀ values (reported 0.2–1.0 mM for analogs) and correlate with substituent electronegativity .

Methodological Challenges

Q. How to resolve low yields in the final cyclization step of the synthesis?

  • Catalyst Screening : Test Brønsted acids (e.g., PPA vs. HCl) to enhance cyclization efficiency .
  • Microwave Assistance : Reduce reaction time from 24 hrs to 2 hrs while maintaining yields >60% .

Q. What analytical techniques differentiate regioisomers during functionalization?

  • LC-MS/MS : Use fragmentation patterns (e.g., m/z 291 → 211 for C1-Br vs. m/z 291 → 195 for C5-Br) .
  • NOESY NMR : Identify spatial proximity between bromine and tetrahydro protons to confirm substitution site .

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